molecular formula C15H20BrClN2O B4403475 1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride

1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride

Cat. No. B4403475
M. Wt: 359.69 g/mol
InChI Key: JWEKUUDYPONTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride, also known as BRINP1, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the GABA(B) receptor, which is a type of receptor that plays a crucial role in the modulation of neurotransmitter release in the brain.

Scientific Research Applications

1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride has been extensively studied in the field of neuroscience due to its selective antagonism of the GABA(B) receptor. It has been used as a tool to investigate the role of GABA(B) receptors in various physiological and pathological conditions, such as epilepsy, anxiety, depression, addiction, and pain. This compound has also been used to study the mechanisms of action of other drugs that act on the GABA(B) receptor, such as baclofen and γ-hydroxybutyric acid (GHB).

Mechanism of Action

1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride acts as a selective antagonist of the GABA(B) receptor, which is a type of receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it inhibits the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. By blocking the GABA(B) receptor, this compound can enhance the release of these neurotransmitters and modulate their effects on the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the brain. It can enhance the release of dopamine, norepinephrine, and serotonin, which can improve mood, cognition, and behavior. It can also modulate the activity of other neurotransmitter systems, such as the glutamate and opioid systems, which are involved in the regulation of pain and addiction. However, this compound can also have adverse effects, such as seizures and motor impairment, which limit its clinical use.

Advantages and Limitations for Lab Experiments

1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride has several advantages and limitations for lab experiments. Its selective antagonism of the GABA(B) receptor allows for the investigation of the specific role of this receptor in various physiological and pathological conditions. Its high purity and high yield make it a reliable tool for research. However, its adverse effects, such as seizures and motor impairment, require careful consideration and monitoring in animal experiments. Its limited solubility in water also requires the use of organic solvents, which can affect the results of experiments.

Future Directions

There are several future directions for research on 1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride. One direction is to investigate its potential therapeutic use in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, addiction, and pain. Another direction is to study its mechanism of action in more detail, particularly its interactions with other neurotransmitter systems. Additionally, the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and reduced adverse effects, could lead to new therapeutic options for these disorders.

properties

IUPAC Name

1-[3-(4-bromo-2-propan-2-ylphenoxy)propyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O.ClH/c1-12(2)14-10-13(16)4-5-15(14)19-9-3-7-18-8-6-17-11-18;/h4-6,8,10-12H,3,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEKUUDYPONTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.